molecular formula C5H9NO4 B7766794 O-acetyl-L-serine CAS No. 25248-96-8

O-acetyl-L-serine

Cat. No.: B7766794
CAS No.: 25248-96-8
M. Wt: 147.13 g/mol
InChI Key: VZXPDPZARILFQX-BYPYZUCNSA-N
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Description

O-acetyl-L-serine is an α-amino acid with the chemical formula HO₂CCH(NH₂)CH₂OC(O)CH₃. It is an intermediate in the biosynthesis of the common amino acid cysteine in bacteria and plants. This compound is biosynthesized by the acetylation of serine by the enzyme serine transacetylase .

Scientific Research Applications

O-acetyl-L-serine has several scientific research applications:

Mechanism of Action

Among the metabolites in this network, OAS is known to function as a signal molecule to regulate the expression of OAS gene clusters in response to environmental factors . AdoMet regulates amino acid metabolism at enzymatic and translational levels and regulates gene expression as a methyl donor in the DNA and histone methylation or after conversion into bioactive molecules such as polyamine and ethylene .

Safety and Hazards

O-acetyl-L-serine should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The biosynthetic pathway of these Asp-family amino acids (Asp pathway, surrounded by gray double line in Figure 1) in plants is finely regulated via feedback inhibition and stimulation of enzymatic activities by Lys, Thr, Ile, and AdoMet . This review provides ideas for the future development of more efficient L-cysteine biosynthetic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-acetyl-L-serine is typically prepared through the acetylation of L-serine using acetic anhydride. The reaction involves mixing L-serine with acetic anhydride under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be enhanced by metabolic engineering. For instance, introducing exogenous L-homoserine acetyltransferase into an L-homoserine-producing strain can result in significant accumulation of this compound .

Chemical Reactions Analysis

Types of Reactions: O-acetyl-L-serine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acetylation: Acetic anhydride is commonly used for the acetylation of L-serine.

    Substitution: Hydrogen sulfide is used in the substitution reaction to form L-cysteine.

Major Products:

    L-cysteine: Formed from the substitution reaction with hydrogen sulfide.

    Acetate: A byproduct of the substitution reaction.

Properties

IUPAC Name

(2S)-3-acetyloxy-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPDPZARILFQX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904718
Record name O-Acetyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name O-Acetylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5147-00-2, 25248-96-8
Record name O-Acetyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5147-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Acetylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005147002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly-O-acetylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-acetyl-L-serine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name O-Acetyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-ACETYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G05L7T7ZEQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name O-Acetylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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